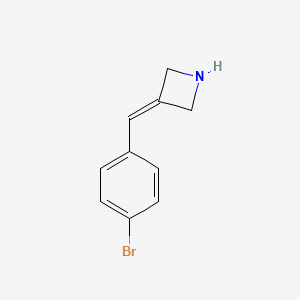

3-(4-Bromobenzylidene)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methylidene]azetidine |

InChI |

InChI=1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 |

InChI Key |

AXCXKLYWCHOJAC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Br)CN1 |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation

The formation of the azetidine ring is a cornerstone of synthesizing compounds like 3-(4-Bromobenzylidene)azetidine. The most prevalent method for constructing the azetidine core is through the intramolecular cyclization of a pre-formed chain containing a nitrogen nucleophile and a suitable leaving group. acs.org This process, however, is not without its challenges, as elimination reactions often compete with the desired cyclization due to the inherent strain of the four-membered ring. acs.org

Role of Intermediates and Transition States

The formation of the azetidine ring typically proceeds through a transition state where the nitrogen atom attacks a carbon atom bearing a leaving group in an intramolecular SN2 reaction. nih.govfrontiersin.org The geometry of this transition state is critical in determining the feasibility and stereochemical outcome of the reaction. For instance, unfavorable steric interactions in the transition state can lead to alternative reaction pathways, such as the formation of a three-membered aziridine (B145994) ring instead of the desired four-membered azetidine. acs.org

In some synthetic strategies, such as the Staudinger reaction for synthesizing β-lactams (azetidin-2-ones), a zwitterionic intermediate is proposed. acs.org While not directly forming this compound, the mechanistic principles are relevant. The imine nucleophile attacks the ketene (B1206846), generating a zwitterionic intermediate that then cyclizes to form the four-membered ring. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures of these intermediates and transition states. researchgate.net These studies help in understanding the parameters that govern regioselectivity and stereoselectivity in azetidine synthesis. researchgate.net For example, in the ring-opening of azetidinium ions, DFT calculations have rationalized the observed regioselectivities by analyzing the stability of the transition states leading to different products. researchgate.net

Kinetic and Thermodynamic Considerations in Cyclization

The formation of the strained azetidine ring is often a kinetically controlled process. acs.org This means that the product formed is the one that results from the fastest reaction pathway, which may not necessarily be the most thermodynamically stable product. youtube.com In many cases, the formation of a five-membered pyrrolidine (B122466) ring is thermodynamically more favorable than the four-membered azetidine ring. acs.orgbham.ac.uk

To achieve the desired azetidine product, reaction conditions must be carefully controlled to favor the kinetic pathway. acs.orgyoutube.com This often involves using low temperatures to prevent the system from reaching thermodynamic equilibrium, where the more stable five-membered ring would predominate. youtube.com The choice of base and solvent can also significantly influence the balance between kinetic and thermodynamic control. acs.org For example, the use of a strong, non-nucleophilic base at low temperatures can facilitate the deprotonation required for cyclization while minimizing side reactions and rearrangement to the thermodynamic product. acs.org

Mechanistic Aspects of Stereoselectivity and Regioselectivity

Controlling the stereochemistry and regiochemistry of the substituents on the azetidine ring is paramount for its application in various fields. The mechanisms governing this control are multifaceted and depend heavily on the chosen synthetic route.

In syntheses involving intramolecular cyclization, the stereochemistry of the starting material often dictates the stereochemistry of the final product. For instance, the cyclization of enantiopure γ-amino alcohols can lead to the formation of enantiopure cis-substituted azetidines. acs.org The high stereoselectivity observed in some metal-catalyzed reactions leading to cis-2,4-disubstituted azetidine-3-ones is attributed to a transition state where bulky groups adopt an anti-relationship to minimize steric hindrance. acs.org

Regioselectivity, the control of where substituents are placed on the ring, is also a critical aspect. In the synthesis of azetidines from unsymmetrical starting materials, the site of nucleophilic attack or ring closure determines the final regiochemistry. For example, in the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the reaction proceeds with high regioselectivity to afford azetidines. nih.govfrontiersin.org This is in contrast to the corresponding trans-isomers, which may lead to different ring sizes. frontiersin.org The regioselectivity in the ring-opening of unsymmetrically substituted azetidines is influenced by both electronic and steric effects of the substituents. magtech.com.cn

Influence of Catalysis and Reaction Conditions on Mechanism

Catalysis plays a pivotal role in modern azetidine synthesis, influencing reaction rates, yields, and selectivities by altering the reaction mechanism. Lewis acids are frequently employed to activate substrates and promote cyclization. For example, lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.orgelsevierpure.com The catalyst is believed to coordinate to the epoxide, facilitating nucleophilic attack by the amine. nih.govfrontiersin.org

Metal-catalyzed reactions, such as those involving palladium, rhodium, or gold, offer powerful methods for azetidine synthesis. Palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines. rsc.org The mechanism involves the formation of a palladium-nitrene intermediate which then undergoes C-H insertion to form the azetidine ring. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov This reaction is thought to proceed through the formation of a reactive α-oxo gold carbene intermediate. nih.gov

Reaction conditions, including solvent, temperature, and the nature of the base, can have a profound impact on the reaction mechanism and outcome. As mentioned earlier, low temperatures often favor kinetic products. youtube.com The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. frontiersin.org For instance, in the La(OTf)₃-catalyzed aminolysis of epoxy amines, the use of 1,2-dichloroethane (B1671644) as a solvent was found to be optimal for achieving high yields and selectivities. nih.govfrontiersin.org

Rationalization of Bromine Incorporation and Stability within the Benzylidene-Azetidine Scaffold

The presence of a bromine atom on the benzylidene group of this compound has both electronic and steric implications for the molecule's stability and reactivity. The bromo-substituent is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the exocyclic double bond.

The stability of the benzylidene-azetidine scaffold is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom can affect the stability of any potential intermediates formed during synthesis or subsequent reactions. For example, in reactions involving the formation of a carbocationic intermediate, the bromine atom would destabilize a positive charge on the aromatic ring. magtech.com.cn

Furthermore, the bromine atom can influence the conformational preferences of the molecule and its interactions with biological targets or other molecules. The stability of the azetidine ring itself can be sensitive to the nature of its substituents. While azetidines are generally more stable than the highly strained aziridines, they can still undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. magtech.com.cnrsc.orgnih.gov The electronic properties of the 4-bromobenzylidene group could potentially modulate the susceptibility of the azetidine ring to such reactions. The delocalization of the azetidine nitrogen lone pair into an attached aromatic system can enhance the stability of the azetidine ring by reducing its basicity. nih.gov

Despite a comprehensive search for the spectroscopic and structural characterization data of the chemical compound "this compound," specific experimental data required to fully populate the requested article sections is not available in the public domain through the conducted searches.

The compound is cited in scientific literature and patents, notably as "Example 50" in US Patent 10,023,559 B2. However, the detailed experimental characterization data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier Transform Infrared (FT-IR) spectra, are not provided in the accessible portions of these documents.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with the specified detailed research findings and data tables for "this compound" that strictly adheres to the provided outline. Information on two-dimensional NMR techniques and Raman spectroscopy for this specific compound is also unavailable.

To provide the requested article, access to a publication or database containing the explicit spectral analysis of "this compound" is necessary. Without this primary data, any attempt to create the content would fall outside the required standards of scientific accuracy and detail.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, as it typically generates intact molecular ions with minimal fragmentation. nih.gov When analyzing 3-(4-Bromobenzylidene)azetidine, ESI-MS in positive ion mode is expected to produce a prominent protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would characteristically display a pair of peaks of nearly equal intensity separated by 2 m/z units.

Tandem mass spectrometry (MS/MS) experiments provide deeper structural insights by inducing fragmentation of a selected precursor ion. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavage of the strained azetidine (B1206935) ring and loss of small neutral molecules. The resulting product ions yield valuable information about the compound's connectivity. rsc.orgrsc.org

| Ion Type | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

|---|---|---|---|

| [M+H]⁺ | 224.01 | 226.01 | Protonated molecular ion |

| [M+Na]⁺ | 246.00 | 248.00 | Sodium adduct |

| Fragment 1 | Variable | Resulting from azetidine ring opening | |

| Fragment 2 | Variable | Loss of HBr |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for assessing the purity of a synthesized sample of this compound and for its quantification in various matrices. nih.govnih.gov A reversed-phase HPLC column, such as a C18, is typically used for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate protonation for ESI-MS detection. dioxin20xx.org The retention time from the LC provides one level of identification, while the mass spectrometer provides confirmation of the molecular weight and purity.

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound. nih.govnih.gov To perform this analysis, a high-quality single crystal is required. The diffraction data would reveal the exact spatial arrangement of the atoms, confirming the connectivity and stereochemistry. Key structural features expected for this molecule include the planarity of the 4-bromophenyl ring, the geometry of the exocyclic double bond, and the conformation of the four-membered azetidine ring, which is known to be strained. medwinpublishers.com The analysis would also determine the crystal system (e.g., monoclinic, triclinic) and space group in which the compound crystallizes. mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₀BrN |

| Formula Weight | 224.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | 4 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. For this compound, the analysis would likely reveal a significant contribution from non-specific van der Waals forces, primarily H···H contacts, due to the abundance of hydrogen atoms. More specific interactions, such as C-H···π interactions between the hydrogen atoms of the azetidine ring and the aromatic system of a neighboring molecule, are also expected. Weaker interactions involving the bromine atom (e.g., Br···H or Br···Br contacts) and the nitrogen atom (C-H···N) would also be quantified. mdpi.comnih.gov

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Dominant van der Waals contacts |

| C···H / H···C | ~20-30% | Indicative of C-H···π interactions |

| Br···H / H···Br | ~10-15% | Weak hydrogen bonding/dipole interactions |

| N···H / H···N | ~5-10% | Weak hydrogen bonding interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores. nih.gov

The principal chromophore in this compound is the conjugated system formed by the 4-bromophenyl ring and the exocyclic carbon-carbon double bond. This extended π-system is expected to give rise to strong π→π* electronic transitions, resulting in significant absorption in the ultraviolet region. researchgate.netnih.gov The position of the maximum absorbance (λ_max) can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. Polar solvents may cause a shift in the λ_max compared to nonpolar solvents due to differential stabilization of the ground and excited states. nih.govresearchgate.net

| Solvent | Predicted λ_max (nm) | Transition Type |

|---|---|---|

| Hexane | ~260-275 | π→π |

| Ethanol | ~265-280 | π→π |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are indispensable tools for monitoring reaction progress, assessing the purity of, and isolating azetidine derivatives, including this compound. Thin-Layer Chromatography (TLC) and column chromatography are the most frequently employed methods for these purposes. rsc.orgmdpi.comajchem-a.com

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. rsc.orgresearchgate.net It is also used to determine the purity of a sample and to select appropriate solvent systems for larger-scale purification via column chromatography.

For the analysis of azetidine-containing compounds, TLC is typically performed on silica gel plates. rsc.org Visualization of the separated compounds on the TLC plate is commonly achieved using non-destructive methods like exposure to ultraviolet (UV) light at a wavelength of 254 nm. rsc.org Alternatively, chemical staining agents can be employed. Common stains include potassium permanganate (KMnO₄) solution or p-anisaldehyde solution, which react with the compounds to produce colored spots. rsc.org

Column Chromatography

For the purification and isolation of azetidine derivatives, flash column chromatography is a standard and widely used technique. rsc.orgmdpi.com This method utilizes a stationary phase, typically silica gel (SiO₂, 230-400 mesh), packed into a column. rsc.org A solvent system (eluent), often a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is passed through the column to separate the components of the crude reaction mixture. rsc.orgmdpi.com

The choice of eluent is critical for achieving good separation and is usually optimized using preliminary TLC analysis. mdpi.com By gradually increasing the polarity of the eluent, compounds are eluted from the column based on their affinity for the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure desired product. The solvent is then removed in vacuo to yield the purified compound. rsc.orgmdpi.com This methodology has been successfully applied to isolate a variety of structurally related azetidine scaffolds. mdpi.comnih.gov

The following table summarizes typical chromatographic conditions used for the purification of various substituted azetidines as reported in the literature, illustrating the practical application of these methods.

| Compound Type | Chromatography Method | Stationary Phase | Eluent System | Source |

|---|---|---|---|---|

| 3-Arylazetidine Derivatives | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (EtOAc) | rsc.org |

| Spirocyclic Azetidines | Column Chromatography | Silica Gel | Dichloromethane/Methanol | mdpi.com |

| Spirocyclic Azetidines | Column Chromatography | Silica Gel | Ethyl Acetate in Hexane (Gradient) | mdpi.com |

| 1,3-Disubstituted Azetidines | Flash Column Chromatography | Silica Gel | Not Specified | rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org For 3-(4-Bromobenzylidene)azetidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netrub.denih.gov This process minimizes the total energy of the molecule by adjusting the positions of its atoms, revealing precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges, which offer a quantitative picture of the molecule's polarity and electronic landscape. researchgate.netmdpi.com

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT

| Parameter | Predicted Value (Illustrative) | Description |

| Total Energy (Hartree) | -3055.67 | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | 2.15 D | A measure of the overall polarity of the molecule. |

| C=C Bond Length (Å) | 1.34 Å | The length of the exocyclic double bond connecting the azetidine (B1206935) and benzylidene groups. |

| C-Br Bond Length (Å) | 1.91 Å | The length of the bond between the phenyl ring carbon and the bromine atom. |

| C-N-C Bond Angle (°) | 89.5° | The bond angle within the strained four-membered azetidine ring. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. ajchem-a.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.comresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactive nature. ajchem-a.com

Table 2: FMO Analysis and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.58 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.35 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. wuxiapptec.com |

| Ionization Potential (I) | 6.58 eV | Estimated energy required to remove an electron (approximated as -E_HOMO). |

| Electron Affinity (A) | 1.23 eV | Estimated energy released when an electron is added (approximated as -E_LUMO). |

| Chemical Hardness (η) | 2.675 eV | Measures resistance to change in electron distribution ( (I-A)/2 ). |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactive behavior. wolfram.comavogadro.cc An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. researchgate.net

Typically, red or yellow areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These sites are associated with lone pairs on heteroatoms or π-electron systems. mdpi.com Conversely, blue areas indicate positive electrostatic potential, representing electron-deficient regions that are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP map would be expected to show negative potential near the nitrogen atom of the azetidine ring and the bromine atom, identifying these as nucleophilic centers. The regions around the hydrogen atoms would exhibit positive potential, marking them as electrophilic sites.

Table 3: Predicted MEP Values at Key Sites of this compound (Illustrative)

| Molecular Region | Predicted Potential Range (a.u.) | Implication |

| Azetidine Nitrogen (N) Lone Pair | -0.045 to -0.060 | Strong nucleophilic site, prone to protonation. |

| Bromine (Br) Atom | -0.025 to -0.035 | Nucleophilic region due to halogen electronegativity. |

| Aromatic and Olefinic π-system | -0.010 to -0.020 | Electron-rich area susceptible to electrophiles. |

| Azetidine and Aromatic Hydrogen Atoms (H) | +0.030 to +0.050 | Electrophilic sites, susceptible to nucleophiles. |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. nih.gov This analysis provides quantitative insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (1) N | π(C=C) | 15.5 | n → π delocalization; stabilizes the system. |

| π (C_aromatic - C_aromatic) | π(C=C) | 8.2 | π → π conjugation; extends electron delocalization. |

| σ (C-H) | σ(C-N) | 2.1 | σ → σ hyperconjugation; contributes to ring stability. |

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. researchgate.netrsc.org By combining DFT-optimized geometries with GIAO calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. osti.govconicet.gov.ar

These predicted shifts are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), and are often scaled using a linear regression analysis to correct for systematic errors and improve the correlation with experimental data. conicet.gov.ar This predictive power is invaluable for assigning signals in complex spectra and for distinguishing between potential isomers of a molecule. rsc.org

Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted δ (ppm) (GIAO) | Experimental δ (ppm) (Hypothetical) | Assignment |

| C (ipso-Br) | 122.5 | 121.8 | Aromatic carbon bonded to bromine. |

| C (para to C=C) | 135.8 | 135.1 | Aromatic carbon bonded to the benzylidene carbon. |

| C (ortho to Br) | 132.4 | 131.7 | Aromatic carbons adjacent to the bromine. |

| C (meta to Br) | 130.1 | 129.5 | Aromatic carbons adjacent to the benzylidene carbon. |

| C (=CH-Ar) | 128.9 | 128.2 | Benzylidene methine carbon. |

| C (=C-azetidine) | 141.2 | 140.5 | Azetidine quaternary carbon of the double bond. |

| CH₂ (azetidine) | 59.7 | 59.1 | Methylene (B1212753) carbons in the azetidine ring. |

Theoretical Vibrational Frequencies and IR/Raman Spectra Simulation

No published data is available on the theoretical vibrational frequencies or simulated IR and Raman spectra for this compound. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational modes of the molecule. The resulting theoretical spectra serve as a valuable tool for interpreting experimental spectroscopic data and understanding the molecule's structural characteristics.

Calculation of UV-Vis Spectra and Electronic Transitions

There is no specific information in the public domain regarding the calculated UV-Vis spectra or the nature of electronic transitions for this compound. This type of analysis, usually performed using Time-Dependent DFT (TD-DFT), helps in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predicting the molecule's absorption properties.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., AIM, Hirshfeld)

A detailed analysis of the intermolecular interactions and non-covalent bonding for this compound using methods like Atoms in Molecules (AIM) or Hirshfeld surface analysis has not been reported. These computational techniques are crucial for understanding how the molecule interacts with itself and other molecules in the solid state, which influences its crystal packing and physical properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There are no published molecular dynamics (MD) simulation studies focused on the conformational analysis and stability of this compound. MD simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and the stability of different arrangements, which are important for understanding its biological activity and physical properties.

Reactivity and Derivatization of 3 4 Bromobenzylidene Azetidine

Reactivity Governed by Azetidine (B1206935) Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain. While more stable than their three-membered aziridine (B145994) counterparts, azetidines are still considerably more reactive than five-membered pyrrolidines. rsc.orgambeed.com This reactivity can be harnessed for various synthetic transformations.

Ring-Opening Reactions (e.g., C-N bond cleavage)

The strain within the azetidine ring makes it prone to ring-opening reactions, which typically involve the cleavage of a carbon-nitrogen (C-N) bond. rsc.orgmagtech.com.cn These reactions are often facilitated by the use of Lewis acids or by converting the azetidine into a quaternary ammonium (B1175870) salt, which enhances its reactivity. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the ring. magtech.com.cn In the case of azetidines with unsaturated substituents at the 2-position, such as aryl or alkenyl groups, the C-N bond adjacent to the substituent is more susceptible to cleavage due to the stabilizing effect of conjugation on the transition state or intermediate. magtech.com.cn

For instance, the radical anions of azetidin-2-ones have been shown to undergo ring-splitting through either N-C4 or C3-C4 bond cleavage, resulting in the formation of open-chain amides. nih.gov This highlights a pathway for C-N bond cleavage under specific reactive conditions.

Reactions with Electrophiles and Nucleophiles

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. youtube.com This allows it to react with various electrophiles. Common reactions include N-alkylation and N-acylation. youtube.com For example, azetidine can react with alkyl halides, like methyl chloride, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.com

Conversely, the carbon atoms of the azetidine ring can act as electrophilic centers, particularly when the ring is activated by a Lewis acid or quaternization of the nitrogen. This activation makes the ring susceptible to attack by nucleophiles, leading to ring-opening. magtech.com.cn Nucleophiles will preferentially attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

Reactivity of the Bromine Atom on the Benzylidene Moiety

The bromine atom attached to the phenyl ring of 3-(4-bromobenzylidene)azetidine introduces another site of reactivity, allowing for a range of functionalization reactions common to aryl halides.

Nucleophilic Substitution Reactions

The carbon-bromine bond in the 4-bromobenzylidene group exhibits a dipole moment, with the carbon atom being slightly positive and the bromine atom being more electronegative. youtube.com This polarity makes the carbon atom susceptible to attack by nucleophiles, potentially leading to a nucleophilic substitution reaction where the bromine atom is replaced by the incoming nucleophile. youtube.comleah4sci.com This type of reaction, known as nucleophilic aromatic substitution, typically requires harsh conditions or activation by strongly electron-withdrawing groups on the aromatic ring. However, the specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the nucleophile. leah4sci.comlibretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

A more versatile approach to functionalizing the brominated phenyl ring is through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for these transformations. For instance, the Suzuki cross-coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This method is widely used to introduce a variety of aryl, heteroaryl, or vinyl groups in place of the bromine atom. uzh.chresearchgate.net

Similarly, other cross-coupling reactions like the Heck reaction could potentially be employed to introduce alkenyl groups. Iron-catalyzed cross-coupling reactions have also been developed for coupling 3-iodoazetidines with Grignard reagents, suggesting that similar methodologies could be applied to the bromo-analogue. rsc.org

Reactivity of the Benzylidene Double Bond

The exocyclic double bond in the benzylidene moiety is another key functional group that can undergo a variety of chemical transformations. This double bond can be a target for both reduction and addition reactions.

Recent research has demonstrated the utility of the exocyclic double bond in azetidine derivatives for further chemical diversification. nih.gov For example, the double bond can be readily hydrogenated, often with high diastereoselectivity, to produce the corresponding C2-substituted azetidines. nih.gov Ionic reduction of the double bond is also possible. nih.gov

Furthermore, the double bond can participate in cycloaddition reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a known method for synthesizing azetidines, highlighting the potential of the benzylidene double bond to react in such a manner. rsc.orgrsc.org The reactivity of the double bond can also be influenced by the nature of the substituents on the aromatic ring. acs.org

Hydrogenation and Reduction Reactions

The reduction of the exocyclic double bond in 3-alkylideneazetidines is a fundamental transformation to access 3-substituted azetidines. Catalytic hydrogenation is a common method to achieve this saturation. While specific data for the hydrogenation of this compound is not extensively reported in publicly available literature, general procedures for related structures suggest that various catalysts can be employed.

For instance, catalytic hydrogenation of tetrasubstituted olefins, a class of substrates that includes 3-benzylideneazetidines, can be challenging due to steric hindrance. nih.gov However, specialized catalysts, such as Pt-Ni bimetallic alloys, have been developed for the diastereoselective hydrogenation of sterically hindered olefins. nih.gov It is plausible that similar catalytic systems could be effective for the reduction of this compound.

Another common approach for the reduction of double bonds is the use of metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used reducing agents. dalalinstitute.comlibretexts.org While these reagents are typically used for the reduction of carbonyl groups, under certain conditions, they can also reduce conjugated C=C bonds. The reactivity of metal hydrides towards the exocyclic double bond in this compound would likely depend on the reaction conditions and the presence of activating groups.

| Product | Reagents and Conditions | Notes |

| 3-(4-Bromobenzyl)azetidine | H₂, Pd/C or PtO₂ | General conditions for catalytic hydrogenation of similar substrates. Specific conditions for the target compound are not widely reported. |

| 3-(4-Bromobenzyl)azetidine | NaBH₄ or LiAlH₄ | Potential for reduction, though typically less reactive towards isolated C=C bonds compared to conjugated systems. dalalinstitute.comlibretexts.org |

Table 1: Potential Hydrogenation and Reduction Reactions of this compound

Addition Reactions across the C=C bond

The electron-rich nature of the exocyclic double bond in this compound makes it susceptible to electrophilic addition reactions. researchgate.netpressbooks.pubyoutube.comyoutube.com The addition of electrophiles to conjugated dienes, which share some electronic similarities with the styrene-like system in the target molecule, often proceeds via stable carbocation intermediates. pressbooks.publibretexts.org In the case of this compound, the addition of an electrophile would likely lead to a benzylic carbocation, which is stabilized by the adjacent phenyl ring.

The regioselectivity of such additions would be governed by the stability of the resulting carbocation. For example, the addition of a protic acid (H-X) would be expected to protonate the exocyclic carbon, generating a tertiary benzylic carbocation, which would then be attacked by the nucleophile (X⁻).

| Reaction Type | Reagents | Expected Product |

| Hydrohalogenation | HCl, HBr | 3-(1-Halo-1-(4-bromophenyl)methyl)azetidine |

| Hydration | H₂O, H₂SO₄ (cat.) | 3-(1-(4-Bromophenyl)-1-hydroxyethyl)azetidine |

| Halogenation | Br₂, Cl₂ | 3-(1,2-Dihalo-1-(4-bromophenyl)ethyl)azetidine |

Table 2: Potential Addition Reactions for this compound

Derivatization Strategies for Expanding Molecular Complexity

The presence of both a secondary amine within the azetidine ring and a bromo-functionalized phenyl ring provides two distinct handles for further molecular elaboration.

N-Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center that can readily undergo various functionalization reactions, including alkylation and acylation.

N-Alkylation: The secondary amine of the azetidine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the formed acid. Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines, even for those lacking activating groups. nih.gov

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides. These reactions are generally high-yielding and provide stable amide derivatives. N-acylation is a common strategy in combinatorial chemistry to generate libraries of compounds with diverse functionalities. organic-chemistry.org

N-Arylation: The nitrogen atom can also be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.gov This reaction allows for the introduction of various aryl and heteroaryl groups. Copper-catalyzed N-arylation reactions with arylboronic acids have also been reported for aziridines and could potentially be applied to azetidines. nih.govbeilstein-journals.org

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the corresponding N-sulfonylated azetidines. This functionalization can be useful for modulating the electronic properties of the nitrogen atom and for introducing further diversity. nih.gov

| Functionalization | Reagents and Conditions | Product Class |

| N-Alkylation | R-X (X = Cl, Br, I, OTs), Base (e.g., K₂CO₃), optional PTC | N-Alkyl-3-(4-bromobenzylidene)azetidines |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N) | N-Acyl-3-(4-bromobenzylidene)azetidines |

| N-Arylation | Ar-Br, Pd catalyst, Ligand, Base (Buchwald-Hartwig) or Ar-B(OH)₂, Cu catalyst (Chan-Lam) | N-Aryl-3-(4-bromobenzylidene)azetidines |

| N-Sulfonylation | RSO₂Cl, Base (e.g., Pyridine) | N-Sulfonyl-3-(4-bromobenzylidene)azetidines |

Table 3: N-Functionalization Reactions of this compound

Modifications of the Phenyl Ring (e.g., electrophilic aromatic substitution, metalation)

The 4-bromophenyl group is another key site for derivatization, primarily through reactions that substitute the bromine atom or modify the aromatic ring itself.

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. dalalinstitute.comrhhz.net This is a widely used method for the synthesis of biaryl compounds and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups. rhhz.netnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond. nih.govyoutube.com This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an arylethyne. researchgate.net

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to couple the aryl bromide with an amine, leading to the formation of a diarylamine or an alkylarylamine.

Electrophilic Aromatic Substitution: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group. nih.gov However, the activating effect of the azetidinylidene moiety might influence the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. researchgate.net

Metalation: The bromine atom can be exchanged for a metal, typically lithium or magnesium, via metal-halogen exchange. The resulting organometallic species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. For example, α-lithiation of N-protected azetidines followed by an electrophilic quench has been used to introduce substituents at the 2-position. nih.gov A similar strategy could potentially be applied to the phenyl ring after metal-halogen exchange.

| Reaction Type | Reagents and Conditions | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 3-(4'-Substituted-[1,1'-biphenyl]-4-ylmethylene)azetidine |

| Heck Reaction | Alkene, Pd catalyst, Base | 3-(4-Vinylated-benzylidene)azetidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(4-Alkynyl-benzylidene)azetidine |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 3-(Substituted-4-bromobenzylidene)azetidine |

| Metal-Halogen Exchange | n-BuLi or Mg, then Electrophile (E⁺) | 3-(4-E-benzylidene)azetidine |

Table 4: Derivatization Reactions of the Phenyl Ring in this compound

Structure Reactivity Relationships and Structure Property Correlations

Impact of Azetidine (B1206935) Ring Substituents on Chemical Reactivity and Stability

The reactivity of the azetidine ring in 3-(4-Bromobenzylidene)azetidine is fundamentally governed by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to various reactions that are not as favorable in less strained five- or six-membered rings. rsc.org While the titular molecule itself is unsubstituted on the azetidine ring nitrogen and carbons (other than the benzylidene group), understanding the impact of potential substituents is crucial for predicting its behavior in different chemical environments and for designing related compounds with tailored properties.

The stability and reactivity of azetidines can be significantly modulated by substituents on the nitrogen atom and the ring carbons. magtech.com.cnresearchgate.net For instance, N-substituents play a critical role in the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom, potentially making the ring more stable towards certain reagents, but they can also activate the ring for other types of reactions, such as ring-opening by nucleophiles. nih.gov Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen, promoting reactions at this site.

Substituents on the carbon atoms of the azetidine ring also exert a strong influence on its reactivity. The regioselectivity of ring-opening reactions, a common reaction pathway for azetidines, is closely related to the electronic and steric nature of these substituents. magtech.com.cn For example, in nucleophilic ring-opening reactions, the nucleophile will preferentially attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

In the specific case of this compound, the exocyclic double bond at the C3 position introduces conjugation, which can influence the ring's electronic properties and reactivity. This unsaturation can stabilize adjacent carbocationic intermediates, potentially facilitating ring-opening reactions that involve cleavage of the C2-N or C4-N bonds. magtech.com.cn

| Substituent Type on Azetidine Ring | General Effect on Reactivity | Example Reaction Influenced |

|---|---|---|

| Electron-withdrawing group on Nitrogen (e.g., -COR, -SO₂R) | Decreases nitrogen nucleophilicity; can activate the ring for nucleophilic attack at carbon. | Ring-opening reactions. nih.gov |

| Electron-donating group on Nitrogen (e.g., Alkyl) | Increases nitrogen nucleophilicity. | Reactions at the nitrogen atom (e.g., alkylation, acylation). |

| Bulky substituents | Steric hindrance can direct the approach of reagents and influence stereoselectivity. | Nucleophilic additions. |

| Unsaturated substituents (e.g., aryl, alkenyl) | Conjugation can stabilize intermediates and influence regioselectivity of ring-opening. magtech.com.cn | Ring-opening reactions. magtech.com.cn |

Influence of Bromine Atom Position and Electronic Effects on Reactivity

This electron-withdrawing nature of the 4-bromobenzylidene group influences the reactivity of the entire molecule. The electron density of the exocyclic double bond is reduced, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. This is analogous to the behavior observed in para-substituted β-nitrostyrene analogues, where electron-withdrawing groups increase the electrophilicity of the double bond. researchgate.net

Furthermore, the electronic effects of the bromine atom are transmitted through the conjugated system to the azetidine ring. The reduced electron density on the benzylidene group can, in turn, affect the basicity and nucleophilicity of the azetidine nitrogen.

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the benzene (B151609) ring through the σ-bond due to the high electronegativity of bromine. nih.gov | Decreases electron density on the aromatic ring and the exocyclic double bond. |

| Resonance Effect (+R) | Donation of lone pair electrons from bromine into the π-system of the benzene ring. nih.gov | Partially counteracts the inductive effect, but the overall effect is deactivating. |

| Overall Effect | The 4-bromophenyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. | Increases the electrophilicity of the exocyclic double bond, making it more prone to nucleophilic attack. |

Conformational Analysis and its Correlation with Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure. The molecule's conformation is primarily determined by the puckering of the azetidine ring and the rotational orientation of the 4-bromobenzylidene group.

The orientation of the 4-bromobenzylidene group relative to the azetidine ring is another key conformational feature. Rotation around the single bond connecting the benzylidene group to the azetidine ring can lead to different conformers. The planarity of the benzylidene moiety itself will be largely maintained due to the sp² hybridization of the carbon atoms. The relative orientation of the phenyl ring and the azetidine ring will be a balance between steric hindrance and electronic interactions. This conformation will determine the steric environment around the reactive sites of the molecule, namely the exocyclic double bond and the azetidine nitrogen. For instance, the accessibility of the double bond for addition reactions will be dependent on the spatial arrangement of the phenyl ring.

| Conformational Feature | Description | Correlation with Chemical Behavior |

|---|---|---|

| Azetidine Ring Puckering | The four-membered ring is puckered to relieve strain. rsc.org The exocyclic double bond influences the degree of puckering. | Affects the accessibility and reactivity of the nitrogen lone pair. |

| Orientation of the Benzylidene Group | Rotation around the C-C single bond connecting the benzylidene group to the azetidine ring leads to different conformers. | Determines the steric hindrance around the exocyclic double bond and the nitrogen atom, influencing reaction rates and stereoselectivity. |

| Planarity of the π-System | The 4-bromobenzylidene moiety is largely planar, allowing for effective π-conjugation. | Crucial for the electronic communication between the aromatic ring and the exocyclic double bond, impacting reactivity and optical properties. |

Relationship between Molecular Structure and Optical Properties (e.g., Nonlinear Optical (NLO) applications)

The molecular structure of this compound suggests its potential for nonlinear optical (NLO) applications. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are known to exhibit significant NLO responses. semanticscholar.orgnih.gov

In this compound, the π-conjugated system comprises the 4-bromophenyl ring and the exocyclic double bond. The azetidine nitrogen, with its lone pair of electrons, can act as an electron donor, while the electron-withdrawing nature of the 4-bromophenyl group can create a push-pull system, which is a common design motif for NLO chromophores. The bromine atom itself contributes to the electronic properties of the acceptor part of the molecule. Studies on other organic molecules have shown that the presence of bromine can enhance third-order NLO properties. semanticscholar.org

| Structural Feature | Relevance to NLO Properties | Comparison with Known NLO Materials |

|---|---|---|

| π-Conjugated System | The phenyl ring and exocyclic double bond form a conjugated path for electron delocalization. | A common feature in many organic NLO materials. semanticscholar.orgnih.gov |

| Donor-Acceptor Character | The azetidine nitrogen can act as an electron donor, and the 4-bromophenyl group as an electron acceptor. | The push-pull architecture is a well-established strategy for enhancing NLO responses. |

| Presence of Bromine | The heavy bromine atom can enhance third-order NLO susceptibility through the heavy-atom effect. semanticscholar.org | Bromine-containing organic molecules have shown promising NLO properties. semanticscholar.org |

| Molecular Geometry | The overall shape and symmetry of the molecule influence crystal packing and macroscopic NLO effects. | Acentric crystal packing is a prerequisite for second-order NLO effects. |

Potential Advanced Applications in Chemical Sciences

3-(4-Bromobenzylidene)azetidine as a Synthetic Building Block for Complex Molecules

The azetidine (B1206935) ring is an increasingly important structural motif in medicinal chemistry and drug discovery. rsc.org Azetidines are recognized for being metabolically robust, offering greater stability under physiological conditions compared to many other heterocycles which can be prone to oxidation. firstwordpharma.comsciencedaily.com This stability, combined with the inherent ring strain that can be harnessed for unique chemical transformations, makes them valuable building blocks. rsc.org While the synthesis of azetidines has historically been challenging, recent advancements, including visible-light-mediated methods, have made these scaffolds more accessible for constructing complex, drug-like molecules. sciencedaily.comsciencedaily.com

This compound serves as a trifunctional building block, offering several avenues for elaboration into more complex structures:

The Azetidine Nitrogen: The secondary amine can be readily functionalized via N-alkylation or N-arylation, allowing for the introduction of diverse substituents to modulate physicochemical properties.

The Exocyclic Double Bond: The benzylidene moiety can undergo a variety of reactions, such as hydrogenation to produce 3-(4-bromobenzyl)azetidines or cycloaddition reactions to build more complex polycyclic systems.

The Bromophenyl Group: The bromine atom is a key functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward installation of a wide range of carbon- and heteroatom-based substituents, enabling the synthesis of diverse chemical libraries for screening purposes.

The strategic combination of these reactive sites makes this compound a versatile starting material for creating "stretched" analogues of common heterocycles like piperidine (B6355638) and morpholine, which have demonstrated utility as building blocks for lead optimization programs in drug discovery. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Class | Application |

|---|---|---|---|

| Azetidine Nitrogen | N-Alkylation / N-Acylation | Substituted Azetidines | Drug Discovery, Ligand Synthesis |

| Exocyclic Double Bond | Hydrogenation | 3-(4-Bromobenzyl)azetidines | Bioisosteres, Scaffolds |

| Exocyclic Double Bond | Cycloaddition | Spirocyclic Azetidines | Complex Molecule Synthesis |

| Bromophenyl Group | Suzuki Coupling | 3-(Biphenylyl-methylene)azetidines | Materials Science, Medicinal Chemistry |

| Bromophenyl Group | Sonogashira Coupling | 3-(Alkynylphenyl-methylene)azetidines | Organic Electronics, Chemical Probes |

Exploration in Materials Science (e.g., in organic electronics, NLO materials)

The application of azetidine derivatives is an emerging area in materials science. The polymerization of aziridines and azetidines through ring-opening mechanisms can yield polyamines, which have applications as coatings, for CO₂ adsorption, and in materials templating. rsc.org More recently, densely functionalized azetidines have been investigated as novel energetic materials. bohrium.comchemrxiv.org Research has shown that the stereochemistry of the azetidine core can significantly influence the physical properties, such as density and thermal stability, of the resulting materials. chemrxiv.org Studies have also explored the use of azetidine structures in conjunction with other energetic frameworks, like bicyclic triazoles, to create new polycyclic energetic compounds. bohrium.com

For this compound, several features suggest its potential utility in materials science:

Precursor for Conjugated Materials: The bromophenyl group is a standard precursor for cross-coupling reactions. This functionality can be used to extend the π-conjugated system by linking it to other aromatic or heteroaromatic units, a common strategy in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

High-Z Atom Inclusion: The presence of the heavy bromine atom can influence material properties such as density and refractive index. In the field of organic electronics, heavy atoms can promote intersystem crossing, which is relevant for the design of phosphorescent emitters.

Liquid Crystal Properties: The rigid phenyl ring connected to the azetidine scaffold is a structural element found in many liquid crystalline compounds. Further functionalization could lead to novel liquid crystal materials.

Table 2: Potential Material Science Applications Based on Azetidine Scaffolds

| Material Type | Relevant Azetidine Feature | Potential Application | Reference |

|---|---|---|---|

| Energetic Materials | High ring-strain energy, nitrogen content | Melt-castable explosives, propellant plasticizers | bohrium.com, chemrxiv.org |

| Polyamines | Ring-opening polymerization | Antibacterial coatings, CO₂ adsorption, gene transfection | rsc.org |

| Organic Electronics | Precursor for π-conjugated systems (via bromophenyl group) | Organic semiconductors, OLEDs, OPVs | N/A |

Utility as Chiral Templates in Asymmetric Synthesis

Chiral azetidines are valuable tools in asymmetric synthesis, where they can act as chiral ligands, catalysts, or synthetic intermediates. rsc.orgresearchgate.net The synthesis of chiral, tetrasubstituted azetidines and azetines has been achieved with high stereocontrol using methods like copper(I)-catalyzed asymmetric cycloadditions. nih.gov These chiral scaffolds have proven effective in various transformations. For example, C2-symmetric 2,4-disubstituted azetidines function as effective chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Furthermore, enantiopure azetidines can serve as chiral synthons that undergo stereoselective rearrangements to produce other valuable heterocyclic structures, such as substituted pyrrolidines. nih.gov

If prepared in an enantiomerically pure form, this compound could serve as a valuable chiral template. The fixed conformation of the chiral azetidine ring could be used to direct the stereochemical outcome of reactions on the exocyclic double bond or on substituents attached to the nitrogen atom. This diastereoselective approach could provide access to complex, stereochemically-defined molecules that are difficult to synthesize by other means.

Table 3: Examples of Chiral Azetidines in Asymmetric Synthesis

| Chiral Azetidine Type | Synthetic Application | Key Outcome | Reference |

|---|---|---|---|

| C2-Symmetric 2,4-Disubstituted Azetidines | Ligands for diethylzinc addition to aldehydes | High optical yields of chiral secondary alcohols | researchgate.net |

| Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines | Rearrangement to pyrrolidines | High diastereoselectivity (dr >99/1) | nih.gov |

Role in Catalysis or Ligand Design

The azetidine framework is a versatile scaffold for designing ligands for metal-catalyzed reactions and as a core for organocatalysts. The nitrogen atom within the four-membered ring can act as a coordinating atom for a transition metal, while substituents on the ring can be tailored to fine-tune the steric and electronic environment of the metal center. This is exemplified by the design of azetidine-2,4-diones (a type of β-lactam) as potent inhibitors for serine proteases like human leukocyte elastase. researchgate.netnih.gov In these inhibitors, the azetidine scaffold correctly positions an N-aryl group for interaction with the enzyme's active site, and substituents on this aryl ring modulate the reactivity. nih.gov

This compound presents several opportunities for ligand design:

Direct Coordination: The azetidine nitrogen itself can serve as a ligand.

Bidentate Ligand Synthesis: The bromophenyl group can be elaborated through cross-coupling or other reactions to introduce a second donor atom (e.g., a phosphine, another nitrogen heterocycle, or an oxygen-containing group). The resulting molecule could act as a bidentate ligand, with the rigid azetidine and phenyl groups creating a well-defined geometry for a metal catalyst.

Organocatalysis: The azetidine nitrogen, particularly after being converted to a chiral tertiary amine, could function as a base or nucleophile in organocatalytic reactions.

The combination of the rigid azetidine ring and the versatile bromophenyl handle makes this compound a promising platform for developing novel ligands and catalysts for a range of chemical transformations.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines, including 3-(4-Bromobenzylidene)azetidine, has traditionally relied on methods such as the intramolecular cyclization of haloamines. One documented synthesis involves the reaction of 4-bromobenzaldehyde (B125591) with 4-(1H-indol-3-yl)butane hydrazide to form a hydrazone intermediate, which then undergoes cyclization with chloroacetyl chloride to yield the target compound. vulcanchem.com Another general approach to azetidine (B1206935) synthesis involves the electrophile-induced intramolecular cyclization of homoallylic amines. vulcanchem.com

Comprehensive Exploration of Reactivity Under Diverse Conditions

The reactivity of this compound is largely dictated by the interplay of the strained four-membered ring and the electronic properties of the 4-bromobenzylidene group. The exocyclic double bond and the nitrogen atom are key sites for chemical transformations.

Future investigations should systematically explore the reactivity of this compound with a wide array of electrophiles and nucleophiles. For instance, reactions with electrophiles could target the nitrogen atom, leading to N-functionalized derivatives. The double bond could undergo various additions, including hydrogenation, halogenation, and epoxidation. Nucleophilic attack could potentially lead to ring-opening reactions, a characteristic feature of strained heterocycles. magtech.com.cnnih.gov The regioselectivity of such ring-opening reactions, influenced by the electronic effects of the substituents, warrants detailed investigation. magtech.com.cn Furthermore, exploring cycloaddition reactions, such as [3+2] dipolar cycloadditions, could provide access to novel spirocyclic and fused heterocyclic systems. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Standard spectroscopic data for this compound has been reported, providing a basic characterization of the molecule. vulcanchem.com

| Spectroscopic Data for this compound | |

| Technique | Observed Signals |

| Infrared (IR) | 1650 cm⁻¹ (C=N), 1090 cm⁻¹ (C-Br), 3050 cm⁻¹ (aromatic C-H) vulcanchem.com |

| ¹H NMR | δ 7.45–7.30 (m, 4H, Ar-H), δ 6.85 (s, 1H, CH=N), δ 3.90–3.60 (m, 4H, azetidine-H) vulcanchem.com |

| ¹³C NMR | δ 160.2 (C=N), 131.8–121.4 (Ar-C), 62.1 (azetidine-C) vulcanchem.com |

To gain a deeper understanding of its behavior, particularly its conformational dynamics and reaction intermediates, advanced spectroscopic techniques should be employed. Dynamic NMR spectroscopy could be used to study the ring-puckering inversion of the azetidine ring and any restricted rotation around the C=C bond. Time-resolved spectroscopy could be utilized to observe and characterize transient species in photochemical reactions, such as those involved in photocatalytic syntheses. These studies would provide invaluable insights into the molecule's dynamic nature and reaction mechanisms.

In-depth Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Basic computed properties are available through databases like PubChem. nih.gov

| Computed Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN nih.gov |

| Molecular Weight | 224.10 g/mol nih.gov |

| XLogP3-AA | 1.8 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Topological Polar Surface Area | 12 Ų nih.gov |

Future research should leverage more sophisticated computational methods, such as Density Functional Theory (DFT), to build a comprehensive in-silico model of the compound. nih.gov Such models can be used to:

Predict the outcomes of unknown reactions.

Elucidate reaction mechanisms and identify transition states.

Calculate spectroscopic properties to aid in the interpretation of experimental data.

Understand the electronic structure and how it influences reactivity.

These predictive models can guide experimental work, saving time and resources by prioritizing reactions with a higher probability of success.

Exploration of Stereoselective Transformations and Chiral Derivatization

The exocyclic double bond in this compound presents an opportunity for stereoselective transformations. For example, stereoselective reduction of the double bond could lead to the formation of chiral 3-(4-bromobenzyl)azetidine. The development of chiral catalysts for such transformations would be of significant interest.

Furthermore, the secondary amine within the azetidine ring can be derivatized with chiral auxiliaries. This would allow for the synthesis of diastereomeric derivatives, which could be separated and then the auxiliary removed to yield enantiomerically pure forms of substituted this compound. The exploration of chiral base-catalyzed reactions could also be a fruitful area of research for accessing enantioenriched products. nih.gov

Investigation into Solid-State Properties and Crystal Engineering

The solid-state properties of this compound are currently unexplored. The presence of a bromine atom and a hydrogen bond donor (the N-H group) suggests the potential for interesting intermolecular interactions in the solid state, such as halogen bonding and hydrogen bonding.

Future work should focus on obtaining single crystals of the compound and its derivatives to determine their crystal structures via X-ray diffraction. This would provide valuable information about molecular packing, intermolecular interactions, and polymorphism. Understanding these solid-state properties is crucial for applications in materials science and pharmaceuticals, where properties like solubility and melting point are critical. The principles of crystal engineering could be applied to design novel crystalline architectures with desired properties.

Design and Synthesis of Advanced Materials Incorporating the Azetidine Scaffold

The unique structural and reactive features of this compound make it a promising building block for the synthesis of advanced materials. The azetidine ring can be incorporated into polymers, potentially leading to materials with novel thermal or mechanical properties. The ring strain of azetidines makes them amenable to ring-opening polymerization. researchgate.netrsc.org

The aromatic bromo-substituent also opens up possibilities for the synthesis of conductive polymers or metal-organic frameworks (MOFs). The bromine atom can be a site for cross-coupling reactions to build larger conjugated systems. Azetidine-containing ligands could be used to create novel MOFs with potential applications in gas storage, separation, or catalysis. nih.govwku.edu The development of photoresponsive materials is another exciting possibility, where the photochemical reactivity of the azetidine moiety could be harnessed to create smart materials that respond to light. mdpi.com

Q & A

Q. What synthetic methodologies are established for 3-(4-Bromobenzylidene)azetidine?

The compound is synthesized via a multi-step process involving the condensation of 4-bromobenzaldehyde with a preformed spirocyclic intermediate. Key steps include:

- Reacting maleic acid and acetic anhydride in concentrated sulfuric acid to form a mixed anhydride.

- Adding cyclohexanone to generate a spirocyclic diketone intermediate.

- Condensing this intermediate with 4-bromobenzaldehyde in ethanol, followed by slow evaporation to yield single crystals suitable for X-ray analysis . Critical parameters: Temperature control during anhydride formation, stoichiometric ratios, and ethanol purity for crystallization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is employed with the following parameters:

- Crystal system : Orthorhombic

- Space group : Pna2₁

- Unit cell dimensions :

Q. What safety precautions are essential when handling this compound?

While toxicological data are limited, standard protocols include:

- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation.

- Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious) and seek medical attention .

Advanced Research Questions

Q. How does the azetidine ring's conformation affect reactivity and intermolecular interactions?

The 1,3-dioxane ring adopts a distorted boat conformation, with Cremer-Pople puckering parameters Q = 0.560 (5) Å, θ = 3.9°, and φ = 312°. The benzylidene group exhibits a planar arrangement (rms deviation = 0.0279 Å), facilitating π-π stacking in the crystal lattice. This conformation influences solubility and hydrogen-bonding interactions (e.g., C–H⋯O contacts at 2.42–2.65 Å) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

- Comparative analysis : Cross-validate NMR chemical shifts with calculated values from density functional theory (DFT).

- Dynamic effects : Account for temperature-dependent conformational flexibility using variable-temperature NMR.

- Crystallographic validation : Use SCXRD to resolve ambiguities in stereochemistry or bond lengths .

Q. What strategies enhance the biological activity of azetidine derivatives?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., bromine) at the para position stabilizes the benzylidene moiety, enhancing binding to targets like cyclin-dependent kinases (CDKs).

- Stereochemistry : Trans diastereomers of 3-substituted azetidines show higher metabolic stability and potency compared to cis analogs (e.g., 10-fold difference in CDK2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.